6-(Trifluoromethoxy)isatoic Anhydride: A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Medicinal Chemistry
6-(Trifluoromethoxy)isatoic Anhydride: A Comprehensive Guide to Chemical Properties, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
In contemporary drug discovery and advanced organic synthesis, fluorinated building blocks are indispensable. 6-(Trifluoromethoxy)isatoic anhydride (CAS: 1044764-34-2) represents a highly specialized, bifunctional reagent that merges the versatile reactivity of an isatoic anhydride core with the unique physicochemical enhancements of a trifluoromethoxy (-OCF 3 ) group[1].
This whitepaper provides an in-depth technical analysis of 6-(Trifluoromethoxy)isatoic anhydride. By examining its core reactivity, mechanistic pathways, and field-proven synthetic protocols, this guide serves as an authoritative resource for researchers developing novel N-heterocyclic scaffolds, such as quinazolinones and benzodiazepines, for pharmaceutical applications[2],[3].
Physicochemical Properties & Structural Impact
The incorporation of the -OCF 3 group at the 6-position of the isatoic anhydride ring fundamentally alters both the physical properties and the chemical reactivity of the molecule[2]. The -OCF 3 moiety is highly electron-withdrawing via inductive effects, which increases the electrophilicity of the C4 carbonyl carbon, making the anhydride exceptionally reactive toward nucleophilic attack. Furthermore, the high Hansch lipophilicity parameter ( π=1.04 ) of the -OCF 3 group significantly enhances the membrane permeability of downstream active pharmaceutical ingredients (APIs).
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 6-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazine-2,4-dione | Standard IUPAC nomenclature for the cyclic anhydride system. |
| CAS Number | 1044764-34-2 | Unique identifier for regulatory and procurement verification[1]. |
| Molecular Formula | C 9 H 4 F 3 NO 4 | Determines stoichiometric calculations in synthesis[1]. |
| Molecular Weight | 247.13 g/mol | High mass fraction of fluorine contributes to lipophilicity[1]. |
| Purity Standards | ≥ 95% (Commercial) | Critical for preventing side-reactions in sensitive cyclizations[1]. |
| Reactivity Profile | Electrophilic, Moisture Sensitive | The C4 carbonyl is highly susceptible to nucleophilic ring-opening[2]. |
Core Reactivity & Mechanistic Pathways
Isatoic anhydrides are classic precursors for the synthesis of complex heterocycles. The reaction typically begins with a nucleophilic attack (usually by a primary or secondary amine) at the highly electrophilic C4 carbonyl. This attack triggers a cascade: the ring opens, releasing carbon dioxide (CO 2 ) as a thermodynamic driving force, and yields an intermediate anthranilamide derivative[2].
The presence of the 6-trifluoromethoxy group deactivates the aniline nitrogen of the resulting intermediate. While this makes subsequent cyclization steps slightly more challenging requiring robust conditions (such as electrochemical oxidation or strong dehydrating agents), it ultimately yields highly stable, oxidation-resistant polycyclic scaffolds[3].
Fig 1: Decarboxylative cyclization pathway forming trifluoromethoxy-quinazolinones.
Synthesis Methodologies
The synthesis of 6-(Trifluoromethoxy)isatoic anhydride requires the phosgenation of 2-amino-5-(trifluoromethoxy)benzoic acid. While historical methods utilized phosgene gas, modern protocols prioritize triphosgene (bis(trichloromethyl) carbonate) due to its solid state, which allows for precise stoichiometric control and significantly mitigates inhalation hazards[2].
Mechanistic Causality in Synthesis
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Solvent Choice (THF/DCM): Anhydrous conditions are mandatory. Water will competitively attack the phosgene intermediate, hydrolyzing it to CO 2 and HCl, thereby killing the reaction[2].
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Base Scavenger (Pyridine): The reaction generates HCl. Because the -OCF 3 group withdraws electron density from the aniline nitrogen, the amine is a weak nucleophile. If HCl is not scavenged, the amine protonates to an unreactive anilinium salt, stalling the reaction.
Fig 2: Synthesis pathway of 6-(Trifluoromethoxy)isatoic anhydride via phosgenation.
Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to temperature controls and stoichiometric ratios ensures high-fidelity reproduction of the chemical pathways.
Protocol 1: Synthesis of 6-(Trifluoromethoxy)isatoic anhydride
Adapted from standard isatoic anhydride synthesis procedures[2].
Reagents:
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2-Amino-5-(trifluoromethoxy)benzoic acid (1.0 equiv, 10 mmol)
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Triphosgene (0.4 equiv, 4 mmol) (Note: 1 mole of triphosgene yields 3 moles of phosgene)
-
Anhydrous Pyridine (2.5 equiv, 25 mmol)
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Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Procedure:
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Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-amino-5-(trifluoromethoxy)benzoic acid in 40 mL of anhydrous THF. Add pyridine and cool the mixture to 0 °C using an ice-water bath.
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Electrophile Addition: Dissolve triphosgene in 10 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel. Causality: Dropwise addition controls the exothermic generation of HCl and prevents thermal degradation of the starting material.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. The anhydride is generally insoluble in water and will precipitate.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove pyridinium hydrochloride salts, and dry under high vacuum to yield 6-(Trifluoromethoxy)isatoic anhydride as an off-white solid.
Protocol 2: Electrochemical Synthesis of Polycyclic Quinazolinones
This protocol utilizes an undivided cell to avoid transition-metal catalysts and external oxidants[3].
Reagents:
-
6-(Trifluoromethoxy)isatoic anhydride (1.0 equiv, 0.5 mmol)
-
Cyclic amine (e.g., L-proline derivative) (1.2 equiv, 0.6 mmol)
-
Electrolyte: n -Bu 4 NPF 6 (0.1 M)
-
Solvent: CH 3 CN/H 2 O (9:1 v/v, 10 mL)
Step-by-Step Procedure:
-
Cell Setup: Equip an undivided electrochemical cell with a graphite felt anode and a platinum plate cathode.
-
Reaction Mixture: Add the anhydride, cyclic amine, and electrolyte to the solvent mixture. Causality: The trace water assists in proton shuttling during the electrochemical oxidation of the amine intermediate.
-
Electrolysis: Apply a constant current of 10 mA at room temperature for approximately 4 hours (until 2.5 F/mol of charge is passed).
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Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with DCM/MeOH) to isolate the trifluoromethoxy-substituted polycyclic quinazolinone[3].
Applications in Drug Discovery
The strategic placement of the trifluoromethoxy group on the isatoic anhydride core has profound implications for downstream drug discovery:
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Antimalarial Agents: Derivatives synthesized from fluorinated isatoic anhydrides have been utilized to create heterocyclic quinolones that target the respiratory chain of Mycobacterium tuberculosis and Plasmodium falciparum. The -OCF 3 group specifically enhances binding affinity to enzymes like PfNDH2 while demonstrating high metabolic stability in human liver microsomes[4].
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Rutaecarpine Analogs: Utilizing the electrochemical decarboxylative cyclization protocol, 6-(Trifluoromethoxy)isatoic anhydride can be converted into analogs of rutaecarpine, a polycyclic alkaloid known for its cardiovascular protection and anti-tumor properties[3]. The fluorinated analogs exhibit altered pharmacokinetic profiles, often with prolonged half-lives due to the blockade of cytochrome P450-mediated oxidation at the functionalized aromatic ring.
References
- CymitQuimica. "1044764-34-2 | 6-(Trifluoromethoxy)isatoic anhydride." CymitQuimica Catalog.
- Smolecule. "Buy 5-(Trifluoromethoxy)isatoic anhydride - Synthesis Methods and Biological Activity." Smolecule Database.
- Bi, Y., et al. "Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis." Journal of Medicinal Chemistry, ACS Publications, 2017.
- RSC Advances. "Electrosynthesis of polycyclic quinazolinones and rutaecarpine from isatoic anhydrides and cyclic amines." PMC / NIH, 2020.
